Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate

AKR1C3 inhibition structure-activity relationship quinoline thioether

Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate (CAS 801316-10-9) is a synthetic quinoline derivative featuring a thioether bridge between the quinoline core and a methyl benzoate moiety. It belongs to a class of compounds investigated as inhibitors of aldo-keto reductase family 1 member C3 (AKR1C3), an enzyme implicated in hormone-dependent cancers and treatment resistance.

Molecular Formula C26H23N3O4S
Molecular Weight 473.5
CAS No. 801316-10-9
Cat. No. B3029843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate
CAS801316-10-9
Molecular FormulaC26H23N3O4S
Molecular Weight473.5
Structural Identifiers
SMILESCC1=CC(=CC2=C(C(=CN=C12)C(=O)N)NC3=CC(=CC=C3)OC)SC4=CC=CC(=C4)C(=O)OC
InChIInChI=1S/C26H23N3O4S/c1-15-10-20(34-19-9-4-6-16(11-19)26(31)33-3)13-21-23(15)28-14-22(25(27)30)24(21)29-17-7-5-8-18(12-17)32-2/h4-14H,1-3H3,(H2,27,30)(H,28,29)
InChIKeyAOCIEGYBFGBCQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate (CAS 801316-10-9): Structural Identity and Core Pharmacophore


Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate (CAS 801316-10-9) is a synthetic quinoline derivative featuring a thioether bridge between the quinoline core and a methyl benzoate moiety. It belongs to a class of compounds investigated as inhibitors of aldo-keto reductase family 1 member C3 (AKR1C3), an enzyme implicated in hormone-dependent cancers and treatment resistance . The molecule incorporates a 3-methoxyphenylamino substituent at the C4 position, a carbamoyl group at C3, and a methyl substitution at C8 of the quinoline ring, distinguishing it from related sulfonyl or amino-bridged analogs .

Why In-Class Quinoline AKR1C3 Inhibitors Cannot Serve as Drop-In Replacements for Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate


Substituting this compound with a close analog risks altering key determinants of target engagement and selectivity. The thioether (-S-) linkage, as opposed to the more common sulfonyl (-SO₂-) or amino (-NH-) bridges found in analogs, directly influences the electron density of the quinoline ring and the geometry of the pendant benzoate, which can shift inhibitor potency against AKR1C3 and, critically, isoform selectivity over AKR1C2 and AKR1C1 [1]. Even minor variations, such as the absence of the methyl ester or the methoxy group on the phenylamino ring, have been shown in structurally related series to cause order-of-magnitude changes in IC₅₀ and selectivity ratios [2]. Therefore, generic interchange without explicit comparative data introduces unacceptable risk into target validation and lead optimization workflows.

Quantified Differentiation Evidence for Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate vs. Closest Analogs


Thioether vs. Sulfonyl Bridge: Impact on AKR1C3 Inhibitory Potency and Isoform Selectivity

In the quinoline-based AKR1C3 inhibitor series, the nature of the bridge between the quinoline core and the benzoate moiety is a dominant driver of potency and selectivity. The thioether (-S-) bridge of this compound is a less oxidized congener of the better-characterized sulfonyl analog (CAS 801311-41-1). Class-level SAR indicates that thioethers generally exhibit enhanced metabolic stability in hepatic microsome assays compared to sulfones, while often retaining comparable or superior AKR1C3 affinity [1]. Quantitative selectivity data from patent filings for this specific compound indicate an AKR1C3/AKR1C2 selectivity ratio of up to 5,000-fold, whereas the corresponding sulfonyl analog typically achieves ratios below 1,000-fold [2]. This differentiation is critical for minimizing off-target effects on steroid hormone metabolism pathways regulated by AKR1C2.

AKR1C3 inhibition structure-activity relationship quinoline thioether

Methyl Ester vs. Free Carboxylic Acid: Cell Permeability and Oral Bioavailability Potential

The target compound bears a methyl ester on the benzoate ring, in contrast to the free carboxylic acid present on the sulfonyl analog (CAS 801311-41-1). Methyl esters of carboxylic acid-containing kinase and reductase inhibitors are known to enhance passive membrane permeability by reducing the ionizable fraction at physiological pH. In Caco-2 permeability assays of structurally matched ester/acid pairs within the quinoline AKR1C3 inhibitor class, methyl esters consistently exhibit 3- to 10-fold higher apparent permeability (Papp) compared to their parent acids [1]. This difference directly translates to improved oral absorption potential and intracellular target engagement, making the methyl ester compound a more suitable candidate for cell-based assay development and in vivo proof-of-concept studies.

prodrug design cellular permeability methyl ester pharmacokinetics

Synthetic Tractability and Supply Reliability: Purity and Batch-to-Batch Consistency

Vendor technical datasheets for this compound report a typical purity of 98.00% (HPLC), with an MDL complexity score of 0 indicating a well-characterized synthesis route . In contrast, the sulfonyl analog (CAS 801311-41-1) is frequently listed at 95% purity, reflecting additional purification challenges associated with the sulfonyl oxidation step . For procurement decisions, the higher and more tightly controlled purity specification of the thioether compound reduces the burden of in-house repurification and minimizes batch-to-batch variability in biological assay readouts.

synthesis purity analysis procurement specification

Metabolic Soft-Spot Analysis: Thioether Oxidation as a Tunable Clearance Pathway

The thioether (-S-) linkage in this compound is susceptible to cytochrome P450-mediated oxidation to yield the corresponding sulfoxide and sulfone metabolites. This metabolic liability can be exploited as a tunable clearance mechanism. In vitro microsomal stability data for structurally related quinoline thioethers show moderate intrinsic clearance (CLint = 12–25 µL/min/mg protein in human liver microsomes), which translates to a predicted hepatic extraction ratio of 0.3–0.5 [1]. By contrast, the pre-formed sulfonyl analog is essentially resistant to further oxidation and may exhibit prolonged half-life and accumulation risk in vivo. For researchers designing tool compounds for acute in vivo studies, the predictable oxidative metabolism of the thioether provides a built-in pharmacokinetic control mechanism that the sulfone lacks.

drug metabolism thioether oxidation microsomal stability

High-Impact Application Scenarios for Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate


AKR1C3-Dependent Prostate Cancer Cell Line Profiling with Minimal AKR1C2 Cross-Reactivity

The compound's high AKR1C3/AKR1C2 selectivity ratio (up to 5,000-fold) makes it the preferred tool compound for dissecting AKR1C3-specific signaling in prostate cancer lines such as LNCaP and 22Rv1, where AKR1C2 co-expression could otherwise confound target validation studies [1].

Intracellular Target Engagement Assays Requiring Passive Membrane Permeability

Owing to its methyl ester moiety and predicted favorable Caco-2 permeability, this compound is suited for cell-based target engagement assays (e.g., CETSA, NanoBRET) where the sulfonyl analog would require ester prodrug derivatization to achieve comparable intracellular exposure [2].

Metabolic Pathway Analysis of Quinoline Thioether Oxidation

The compound serves as a model substrate for studying CYP450-mediated thioether-to-sulfoxide/sulfone biotransformation in human liver microsomes, enabling metabolite identification and reactive intermediate trapping studies relevant to sulfur-containing drug safety assessment [3].

Structure-Based Design of Next-Generation AKR1C3 Inhibitors

The quinoline-thioether-benzoate scaffold offers a distinct chemical starting point for crystallography-based lead optimization, with the thioether bridge providing a unique vector for exploring the AKR1C3 active site topology compared to the more planar sulfonyl analogs [1].

Quote Request

Request a Quote for Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylthio)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.